3-ethoxy-N-methylspiro[3.4]octan-1-amine
Description
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-ethoxy-N-methylspiro[3.4]octan-1-amine |
InChI |
InChI=1S/C11H21NO/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
JWOJVXYJLYKMRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C12CCCC2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of spirocyclic structure | Cyclization of suitable precursors (e.g., cycloalkane derivatives) | Intramolecular nucleophilic substitution or ring-closing reactions |
| 2 | Introduction of ethoxy group | Ethylation using ethyl iodide or ethyl bromide under basic conditions | Typically performed in ethanol or methanol solvent |
| 3 | N-Methylation of amine | Reaction with methylating agents such as methylamine or formaldehyde with reducing agents | Controlled temperature to avoid over-alkylation |
| 4 | Formation of hydrochloride salt | Treatment with hydrochloric acid | Enhances water solubility and compound stability |
This synthetic approach is supported by the reaction of 3-ethoxyspiro[3.4]octan-1-amine with N-methylamine or other methylating agents under controlled conditions, often catalyzed by acids like hydrochloric acid to facilitate salt formation.
Detailed Reaction Conditions
Spirocyclic Core Formation: The spirocyclic framework is typically constructed via intramolecular cyclization of a linear precursor containing appropriate functional groups. This step may involve nucleophilic substitution or ring-closing metathesis under inert atmosphere to prevent side reactions.
Ethylation: The ethoxy group is introduced by reacting the spirocyclic intermediate with ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or ethanol at temperatures ranging from 0°C to reflux conditions.
N-Methylation: The primary amine is methylated using methylamine gas or methylating agents like formaldehyde combined with reducing agents (e.g., sodium cyanoborohydride) in a reductive amination process. This step requires careful control to avoid formation of tertiary amines.
Hydrochloride Salt Formation: The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium, followed by isolation through crystallization or filtration.
Industrial Production Considerations
Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields, especially for the cyclization and alkylation steps. Automated systems allow precise control of temperature, reagent addition, and mixing, which improves reproducibility and purity. Purification is typically achieved by recrystallization or chromatographic techniques to reach purity levels above 97%.
Reaction Yields and Purity
| Step | Typical Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Spirocyclic formation | 70-85 | 90-95 | Dependent on precursor quality |
| Ethylation | 80-90 | 92-97 | Base and solvent choice critical |
| N-Methylation | 65-80 | 90-95 | Over-alkylation minimized by controlled conditions |
| Hydrochloride salt formation | >95 | >97 | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the ketone or aldehyde precursors into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a spirocyclic structure characterized by the presence of an ethoxy group and an N-methyl substituent. Its molecular formula is with a molecular weight of approximately 211.35 g/mol. The spirocyclic nature allows for unique interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemistry
- Building Block for Synthesis : 3-Ethoxy-N-methylspiro[3.4]octan-1-amine serves as a versatile building block in the synthesis of more complex spirocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating derivatives with tailored properties.
Biology
- Biological Activity : Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.
- Enzyme Modulation : The compound interacts with enzymes involved in metabolic pathways, potentially influencing their activity.
- Receptor Agonism : It acts as an agonist for certain nuclear receptors, which could have implications for treating metabolic diseases.
Medicine
- Pharmaceutical Development : Ongoing research is investigating its potential as a pharmaceutical intermediate or active ingredient in drug formulations targeting neurological disorders and metabolic diseases.
Industry
- Material Science : The compound is explored for its applications in developing new materials with unique properties, including polymers and resins.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotective | Potential protective effects on neuronal cells | |
| Enzyme Modulation | Interaction with metabolic enzymes | |
| Receptor Agonism | Agonistic activity on nuclear receptors |
Table 2: Comparison with Similar Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Ethoxy-N-methylspiro[3.4]octan-1-amine | Ethoxy and N-methyl groups | Neuroprotective, receptor agonist |
| 3-Ethoxy-N-propylspiro[3.4]octan-1-amine | Propyl group instead of methyl | Similar enzyme modulation |
| 3-Ethoxy-N-butylspiro[3.4]octan-1-amine | Butyl group variant | Varying receptor interactions |
Neuroprotection Study
- Objective : Assess neuroprotective effects against oxidative stress.
- Methodology : In vitro models using neuronal cell lines treated with varying concentrations of the compound.
- Findings : Significant reduction in cell death and oxidative stress markers was observed at higher concentrations.
Receptor Binding Assay
- Research has been conducted to evaluate the binding affinity of 3-ethoxy-N-methylspiro[3.4]octan-1-amine to specific nuclear receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-methylspiro[3.4]octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The ethoxy and methyl groups can influence its lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-ethoxy-N-methylspiro[3.4]octan-1-amine and analogous compounds:
Key Research Findings
Structural Rigidity and Pharmacological Activity :
- Compounds like 4-phenylbicyclo[2.2.2]octan-1-amine (EXP561) highlight how rigid geometries enhance uptake inhibition of neurotransmitters like serotonin . The spiro[3.4]octane system in 3-ethoxy-N-methylspiro[3.4]octan-1-amine offers intermediate rigidity, balancing conformational flexibility and target engagement .
N-methylation, as seen in the target compound, improves metabolic stability relative to primary amines (e.g., octan-1-amine in ), which are prone to oxidative deamination .
Synthetic Considerations :
- Synthesis of spirocyclic amines often involves cyclization reactions or reductive amination. For example, and describe methods using chlorides and NEt3 to form amine salts, yielding purities of 74–77% . Similar approaches may apply to the target compound.
Biological Interactions :
- Enzymatic studies () show that amine dehydrogenases exhibit substrate specificity for alkyl chain length. The ethoxy group’s steric bulk in 3-ethoxy-N-methylspiro[3.4]octan-1-amine may reduce compatibility with enzymes preferring linear substrates (e.g., octan-1-amine) .
Biological Activity
3-Ethoxy-N-methylspiro[3.4]octan-1-amine (also referred to as compound 1 ) is a spirocyclic amine that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-ethoxy-N-methylspiro[3.4]octan-1-amine features a spirocyclic framework, which contributes to its unique biological properties. The presence of the ethoxy and N-methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₁O |
| Molecular Weight | 179.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 3-ethoxy-N-methylspiro[3.4]octan-1-amine is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of various receptors and enzymes, leading to diverse biological effects. For instance, it has been shown to inhibit certain pathways related to bacterial virulence factors, particularly in Gram-negative bacteria through mechanisms such as the inhibition of the Type III secretion system (T3SS) .
Antimicrobial Activity
Research indicates that 3-ethoxy-N-methylspiro[3.4]octan-1-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate that the compound can inhibit growth effectively at low concentrations .
Antiviral Properties
In addition to antibacterial activity, there is emerging evidence suggesting potential antiviral effects. Studies have reported that compounds with similar structural motifs can inhibit viral replication by interfering with viral entry or replication processes .
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-ethoxy-N-methylspiro[3.4]octan-1-amine is crucial for optimizing its biological activity. Variations in substituents on the spirocyclic core can significantly influence its potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy Group | Enhances lipophilicity |
| N-Methyl Group | Modulates receptor binding |
Research has shown that modifications to the spirocyclic structure can lead to compounds with improved selectivity and reduced toxicity .
Study 1: Inhibition of T3SS
A study conducted by Pendergrass et al. explored the inhibitory effects of 3-ethoxy-N-methylspiro[3.4]octan-1-amine on the T3SS in E. coli. The compound was found to reduce secretion levels significantly at concentrations above its IC50 value, demonstrating its potential as a therapeutic agent against pathogenic bacteria .
Study 2: Antimicrobial Efficacy
In another investigation, a series of derivatives based on the spirocyclic framework were synthesized and tested for antimicrobial properties. The results indicated that modifications to the ethoxy group could enhance activity against S. aureus and E. coli, with some derivatives achieving MIC values below 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
